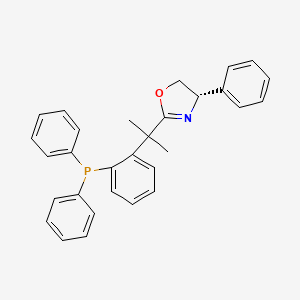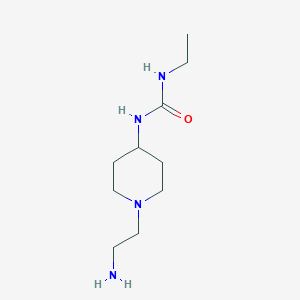
Ethyl 2,6-dichloro-3-hydroxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dichloro-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H7Cl2NO3. It is a derivative of isonicotinic acid, characterized by the presence of ethyl, dichloro, and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dichloro-3-hydroxyisonicotinate typically involves the esterification of 2,6-dichloro-3-hydroxyisonicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,6-dichloro-3-oxoisonicotinate.
Reduction: Formation of 2,6-dihydroxy-3-ethoxyisonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-dichloro-3-hydroxyisonicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity, disruption of cellular processes, or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-dichloroisonicotinate
- Ethyl 3-hydroxyisonicotinate
- 2,6-Dichloro-3-hydroxyisonicotinic acid
Uniqueness
Ethyl 2,6-dichloro-3-hydroxyisonicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7Cl2NO3 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-2-14-8(13)4-3-5(9)11-7(10)6(4)12/h3,12H,2H2,1H3 |
InChI Key |
DJNHKCAXJRJLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)

![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)

![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)

